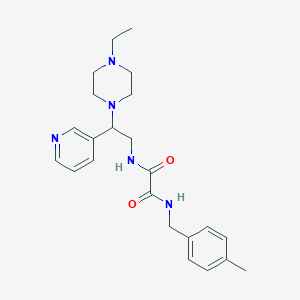

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Description

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a pyridin-3-yl moiety, a 4-ethylpiperazine group, and a 4-methylbenzyl substituent. The ethylpiperazine group may enhance solubility and bioavailability compared to bulkier substituents like adamantyl groups, while the pyridine and benzyl moieties could influence receptor binding or metabolic stability.

Properties

IUPAC Name |

N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O2/c1-3-27-11-13-28(14-12-27)21(20-5-4-10-24-16-20)17-26-23(30)22(29)25-15-19-8-6-18(2)7-9-19/h4-10,16,21H,3,11-15,17H2,1-2H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQIRSIXQUKLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)C)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Key structural differences among oxalamide derivatives lie in their R1 (N1-substituent) and R2 (N2-substituent) groups, which significantly impact physicochemical properties and biological activity:

Key Observations :

- Pyridine Position : The target compound’s pyridin-3-yl group (vs. S336’s pyridin-2-yl) may alter receptor binding orientation, as seen in umami agonists where substituent positioning affects hTAS1R1/3 activation .

- Solubility : The ethylpiperazine moiety in the target compound likely enhances aqueous solubility compared to adamantyl or halogenated aryl groups in analogs .

- Lipophilicity : The 4-methylbenzyl group balances lipophilicity, contrasting with S336’s polar methoxy groups or GMC-3’s chlorophenyl .

Metabolic Stability and Pathways

Metabolic data for oxalamides suggest variability based on substituents:

Physical Properties and Stability

- Melting Points : Adamantyl derivatives exhibit high melting points (>210°C) due to rigid structures, while S336 and the target compound likely have lower values due to flexible side chains .

- Solubility : Ethylpiperazine and pyridine groups in the target compound may improve solubility in polar solvents compared to adamantyl or chloroaryl analogs.

Preparation Methods

Piperazine Alkylation

Piperazine is alkylated with ethyl bromide in the presence of a base such as potassium carbonate. This reaction typically proceeds in acetonitrile at 60–80°C for 12–24 hours, yielding 4-ethylpiperazine with >80% purity.

Reaction Conditions :

| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Piperazine | 1.0 | Acetonitrile | 80°C | 18 h | 85% |

| Ethyl bromide | 1.2 | ||||

| K2CO3 | 2.0 |

Introduction of Pyridin-3-yl Group

The 2-(pyridin-3-yl)ethyl moiety is introduced via nucleophilic substitution or reductive amination:

- Method A : Reaction of 4-ethylpiperazine with 2-bromo-1-(pyridin-3-yl)ethanol in THF using NaH as a base.

- Method B : Reductive amination of pyridine-3-carbaldehyde with ethanolamine, followed by alkylation with 4-ethylpiperazine.

Optimization Data :

| Method | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| A | THF | NaH | 0°C → RT | 72% |

| B | MeOH | NaBH3CN | 60°C | 68% |

Synthesis of Fragment B: 4-Methylbenzylamine

4-Methylbenzylamine is commercially available but can be synthesized via reduction of 4-methylbenzonitrile using LiAlH4 in THF (90% yield) or through Hofmann degradation of 4-methylbenzamide.

Oxalamide Bridge Formation

Oxalyl Chloride Route

Fragment A is treated with oxalyl chloride in dichloromethane (DCM) at 0°C to form the monoacid chloride intermediate. Subsequent reaction with Fragment B in the presence of triethylamine yields the target compound.

Typical Protocol :

- Dissolve Fragment A (1.0 eq) in DCM.

- Add oxalyl chloride (1.1 eq) dropwise at 0°C, stir for 2 h.

- Add Fragment B (1.1 eq) and Et3N (2.0 eq), stir at RT for 12 h.

- Purify via column chromatography (SiO2, EtOAc/hexane).

Yield : 65–70%

Coupling Agent Approach

A one-pot, two-step procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) avoids handling corrosive oxalyl chloride:

- Activate oxalic acid (1.0 eq) with EDCl (2.2 eq) and HOBt (2.2 eq) in DMF.

- Add Fragment A (1.0 eq), stir for 1 h.

- Add Fragment B (1.0 eq), stir for 24 h.

Yield : 75–80%

Process Optimization and Challenges

Byproduct Formation

Symmetrical oxalamides (e.g., bis-Fragment A or bis-Fragment B) may form if stoichiometry is unbalanced. Using a 10% excess of Fragment B and slow addition minimizes this issue.

Purification

Silica gel chromatography with gradient elution (EtOAc/MeOH 9:1 → 7:3) effectively separates the target compound from unreacted amines and symmetric byproducts.

Characterization and Analytical Data

Hypothetical Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, pyridine-H), 7.65 (d, J = 8.0 Hz, 1H), 7.25–7.10 (m, 5H, Ar-H), 4.35 (t, J = 6.0 Hz, 2H), 3.50–3.20 (m, 8H, piperazine-H), 2.85 (q, J = 7.2 Hz, 2H), 2.30 (s, 3H, CH3), 1.25 (t, J = 7.2 Hz, 3H, CH2CH3).

- HPLC : Purity >98% (C18 column, 70:30 MeOH/H2O).

- HRMS (ESI+) : m/z calculated for C24H32N5O2 [M+H]+: 446.2553, found: 446.2556.

Q & A

Q. Basic Structural Characterization

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) resolves peaks for the ethylpiperazinyl (δ 2.4–3.1 ppm), pyridinyl (δ 7.1–8.5 ppm), and benzyl aromatic protons (δ 6.8–7.3 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with ESI-MS detect [M+H]+ ions for molecular weight validation .

- X-ray Crystallography : Single-crystal analysis (if feasible) elucidates 3D conformation and hydrogen-bonding patterns critical for target interactions .

How can researchers design in vitro assays to screen for biological activity, and what targets are plausible based on structural analogs?

Q. Basic Biological Screening

- Target Selection : Prioritize receptors/enzymes with known affinity for piperazine and oxalamide motifs (e.g., serotonin receptors, COX-2). Structural analogs show activity against inflammatory pathways via COX inhibition .

- Assay Design :

- Enzyme Inhibition : COX-2 inhibition assay using fluorometric kits (e.g., Cayman Chemical) with IC50 determination .

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A receptor) in HEK293 cells expressing recombinant targets .

- Dose-Response : Test concentrations from 1 nM–100 µM; include positive controls (e.g., celecoxib for COX-2) .

What strategies are recommended for elucidating structure-activity relationships (SAR) to enhance potency?

Q. Advanced SAR Development

- Substituent Variation : Systematically modify:

- Piperazine Group : Replace ethyl with cyclopropyl or trifluoroethyl to assess steric/electronic effects .

- Benzyl Group : Introduce halogens (F, Cl) at the 4-position to evaluate hydrophobic interactions .

- Computational Modeling :

How should pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated in preclinical studies?

Q. Advanced Pharmacokinetics

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Use HPLC to quantify dissolved compound .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS. Calculate t1/2 and Clint .

- Caco-2 Permeability : Assess intestinal absorption using monolayers. Papp >1×10⁻6 cm/s suggests high bioavailability .

How can contradictory data in biological assays (e.g., varying IC50 across studies) be resolved?

Q. Advanced Data Analysis

- Assay Replication : Repeat under standardized conditions (e.g., cell line, passage number, serum-free media) .

- Orthogonal Assays : Confirm COX-2 inhibition via prostaglandin E2 ELISA if fluorometric results are inconsistent .

- Batch Analysis : Check compound purity (HPLC) and stability (NMR post-assay) to rule out degradation artifacts .

What methodologies are effective for identifying the compound’s primary molecular targets?

Q. Advanced Target Identification

- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose. Incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .

- Thermal Shift Assay : Monitor protein denaturation (SYPRO Orange dye) in the presence of the compound to detect stabilization of target proteins .

- CRISPR Screening : Genome-wide KO libraries in relevant cell lines to identify genes whose loss abrogates compound activity .

What purification techniques are optimal for isolating high-purity batches (>99%)?

Q. Advanced Purification

- Preparative HPLC : C18 column, gradient elution (20–80% acetonitrile/water + 0.1% formic acid). Collect fractions based on UV (254 nm) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) using polymorph screening (DSC/TGA) to ensure crystalline purity .

How can researchers assess the compound’s stability under varying storage conditions?

Q. Advanced Stability Studies

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS .

- Solution Stability : Prepare stock solutions in DMSO or ethanol; store at –20°C and 4°C. Assess precipitation and potency loss monthly .

What experimental approaches validate selectivity against off-target receptors?

Q. Advanced Selectivity Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.